1,2,3,4,7,8-Hexachlorodibenzofuran

Tumor Promotion Dermal Toxicology Comparative Potency

1,2,3,4,7,8-HxCDF is a certified reference material for resolving chromatographic interference and quantifying this specific congener per EPA 1613 and EU 152/2009. It is critical for generating human cell-based REP data (REP=1) for refined risk assessment and for aquatic toxicology studies where its in vivo TEF is 0.4. Substitution with other HxCDF isomers invalidates analytical and toxicological results.

Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
CAS No. 70648-26-9
Cat. No. B044130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexachlorodibenzofuran
CAS70648-26-9
Synonyms1,2,3,4,7,8-HCDF;  1,2,3,4,7,8-HxCDF;  F 118;  PCDF 118; 
Molecular FormulaC12H2Cl6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
InChIKeyLVYBAQIVPKCOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,7,8-Hexachlorodibenzofuran (CAS 70648-26-9): Identity and Core Characteristics for Scientific Sourcing


1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF; CAS 70648-26-9; C12H2Cl6O; MW 374.9 g/mol) is a polychlorinated dibenzofuran (PCDF) congener within the broader class of dioxin-like environmental contaminants [1]. As a 2,3,7,8-substituted hexachlorinated dibenzofuran, it is classified as a toxicologically significant dioxin-like compound (DLC) due to its ability to activate the aryl hydrocarbon receptor (AhR) with high potency [2]. This compound is not commercially produced but exists as an environmental trace contaminant and serves primarily as a certified reference standard for high-resolution analytical quantification and toxicological research [3].

Why In-Class Substitution of 1,2,3,4,7,8-Hexachlorodibenzofuran Is Not Scientifically Justifiable


Within the dioxin-like compound (DLC) family, congener-specific differences in AhR activation potency, toxicokinetics, and isomer-specific chromatographic behavior make indiscriminate substitution scientifically unsound. The WHO Toxic Equivalency Factor (TEF) assigned to 1,2,3,4,7,8-HxCDF (0.1) differs markedly from close structural analogs such as 2,3,4,7,8-pentachlorodibenzofuran (TEF 0.3), meaning that replacing it in a calibration mix would bias toxic equivalency quotient (TEQ) calculations by up to threefold [1]. Furthermore, emerging data from human primary cell models reveal that the human relative effect potency (REP) for this congener (median REP = 1.0) is an order of magnitude greater than its WHO TEF and deviates significantly from both mouse-derived REPs and other PCDFs [2]. Consequently, using an alternative isomer or a higher-chlorinated analog without validated cross-response data introduces quantifiable error in risk assessment models and compromises the integrity of isomer-specific analytical methods.

1,2,3,4,7,8-Hexachlorodibenzofuran (CAS 70648-26-9): Quantified Differentiation Evidence Against Key Analogs


1,2,3,4,7,8-HxCDF (HCDF) Exhibits Quantitatively Distinct Tumor Promotion Potency Relative to TCDD and PeCDF in Dermal Exposure Models

In a head-to-head comparison in female hairless mice (HRS/J hr/hr) initiated with MNNG and promoted twice weekly for 20 weeks via dermal application, 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) was found to be 0.08 to 0.16 times as toxic as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) based on dermal toxicity, body weight loss, and organ weight changes [1]. This potency is notably lower than that of 2,3,4,7,8-pentachlorodibenzofuran (PCDF), which exhibited a toxicity range of 0.2 to 0.4 times that of TCDD in the same model [1]. Critically, despite the differences in systemic toxicity, all three compounds acted as potent promoters for squamous cell papillomas with no statistically significant difference in tumor incidence or multiplicity between the groups, indicating that HCDF matches the tumor-promoting efficacy of TCDD and PCDF at the tested doses [1]. This divergence from systemic toxicity metrics highlights the importance of congener-specific evaluation for endpoints beyond weight loss.

Tumor Promotion Dermal Toxicology Comparative Potency

1,2,3,4,7,8-HxCDF Human Relative Effect Potency (REP) is 11-fold Higher than Mouse REP, a Species Discrepancy Not Observed for All Congeners

In a comparative in vitro study using primary human peripheral blood lymphocytes (PBLs) and murine splenic cells, the median relative effect potency (REP) for 1,2,3,4,7,8-hexachlorodibenzofuran (123478-HxCDF) was determined to be 1.0 in human cells, whereas the mouse REP was only 0.09—an 11-fold difference [1]. This species disparity is quantitatively distinct from that of 2,3,4,7,8-pentachlorodibenzofuran (23478-PeCDF), which showed human REP = 1.1 and mouse REP = 0.45 (a ~2.4-fold difference), and 1,2,3,4,7,8,9-heptachlorodibenzofuran (1234789-HpCDF), which showed human REP = 0.09 and mouse REP = 0.04 (a ~2.3-fold difference) [1]. The human REP of 1.0 for 1,2,3,4,7,8-HxCDF is also an order of magnitude greater than its WHO-TEF value of 0.1, indicating that the current regulatory TEF may significantly underestimate human potency for this specific congener [1].

Human Risk Assessment Species Extrapolation In Vitro Potency

1,2,3,4,7,8-HxCDF Human Consensus Toxicity Factor (CTF) is Up to 10-Fold Higher than Its WHO-TEF, Signaling Regulatory Underestimation

A meta-analysis integrating data from 17 human and rodent bioassays developed Consensus Toxicity Factors (CTFs) as an alternative to WHO-TEFs. The human CTF for 1,2,3,4,7,8-hexachlorodibenzofuran was found to be up to 10 times greater than its assigned WHO-TEF value of 0.1 [1]. This substantial discrepancy was also observed for 2,3,4,7,8-pentachlorodibenzofuran and certain heptachlorinated congeners, but the magnitude of the deviation for 1,2,3,4,7,8-HxCDF places it among the most significantly underestimated PCDFs in current regulatory frameworks [1]. In contrast, PCB congeners such as PCB-126 exhibited CTFs more than 30 times lower than their WHO-TEFs, demonstrating that the direction of TEF misestimation is congener-specific [1].

Toxic Equivalency Consensus Toxicity Factor Human Bioassay

1,2,3,4,7,8-HxCDF Accumulation and Hepatocarcinogenic Enhancement Differs Quantitatively from 2,3,4,7,8-PeCDF in Rat Liver

In a study examining the enhancement of diethylnitrosamine (DENA)-induced hepatic tumors in rats, sequential exposure to 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) produced a measurable enhancement of tumor production, but the effect was notably less pronounced than that of 2,3,4,7,8-pentachlorodibenzofuran (PenCDF) [1]. Critically, the liver accumulation of PenCDF at 8 weeks post-treatment was approximately 43% of the administered dose (80 μg/rat), whereas HCDF, despite having a higher chlorine substitution, did not exhibit this same level of hepatic retention or corresponding enhancement magnitude under the same protocol [1]. This indicates that the additional chlorine atom at the 1-position in HCDF reduces hepatic accumulation relative to PenCDF, resulting in a quantifiably lower hepatocarcinogenic enhancement potential despite the higher molecular chlorination.

Hepatocarcinogenesis Liver Accumulation In Vivo Toxicology

1,2,3,4,7,8-HxCDF Induces Milder Body Weight Suppression than 2,3,4,7,8-PeCDF in Rat Acute/Subacute Toxicity Studies

In a comparative acute/subacute toxicity study in rats administered a single non-lethal subcutaneous dose of 370 μg/kg, maximal inhibition of body weight increase and decrease in daily locomotor activity were observed for both 2,3,4,7,8-pentachlorodibenzofuran and 1,2,3,4,7,8-hexachlorodibenzofuran at 3–4 weeks post-treatment [1]. However, the study explicitly notes that these effects were 'especially with 2,3,4,7,8-pentachlorodibenzofuran,' indicating that the pentachlorinated analog produced a more severe suppression of weight gain and activity than the hexachlorinated congener at equivalent dosing [1]. Histopathologically, both compounds induced liver hypertrophy and thymus atrophy at 4 weeks, and bile duct hyperplasia at 40 weeks following a 250 μg/kg dose, suggesting that while tissue-level pathology may converge, the systemic functional endpoints (body weight, locomotor activity) differentiate these two closely related PCDFs [1].

Acute Toxicity Body Weight Locomotor Activity

Validated Application Scenarios for 1,2,3,4,7,8-Hexachlorodibenzofuran (CAS 70648-26-9) Based on Quantitative Evidence


Human-Specific AhR Activation Studies and In Vitro Risk Assessment Model Development

Use 1,2,3,4,7,8-HxCDF as a critical reference standard for calibrating human primary cell-based bioassays (e.g., peripheral blood lymphocytes). The evidence demonstrates that the human REP for this congener (1.0) is 11-fold higher than the mouse REP (0.09) and 10-fold higher than its WHO-TEF (0.1) [1]. This makes it essential for studies aiming to develop human-relevant toxic equivalency models and for validating the accuracy of species-extrapolated TEFs in human health risk assessments [2].

Mechanistic Dermal Carcinogenesis Studies Requiring Dissociation of Toxicity from Tumor Promotion

Employ 1,2,3,4,7,8-HCDF in dermal exposure models (e.g., hairless mouse skin painting) where it has been shown to be a potent tumor promoter (equivalent to TCDD and PeCDF) yet exhibits only 0.08–0.16 times the systemic toxicity of TCDD [1]. This unique profile allows researchers to study tumor promotion mechanisms without the confounding influence of severe body weight loss or organ toxicity, a distinction not achievable with more acutely toxic analogs like PeCDF [1].

Isomer-Specific Analytical Method Validation and Environmental Monitoring Calibration

Utilize certified reference standards of 1,2,3,4,7,8-HxCDF for high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) method validation and routine calibration in environmental monitoring programs. As a congener with a WHO-TEF of 0.1 and a unique chlorine substitution pattern (1,2,3,4,7,8-), its accurate quantification is mandated in regulatory TEQ calculations [1]. The observed discrepancy between its TEF and human CTF (up to 10-fold higher) further underscores the need for precise, congener-specific analytical standards rather than relying on surrogate calibration from other hexachlorinated isomers [2].

Comparative Hepatic Disposition and Toxicokinetic Studies

Include 1,2,3,4,7,8-HCDF in in vivo studies designed to elucidate the impact of chlorine substitution patterns on hepatic accumulation and carcinogenic enhancement. The direct comparative data showing that 2,3,4,7,8-PeCDF accumulates in rat liver to 43% of the administered dose while HCDF produces a less evident tumor enhancement effect provides a clear rationale for using HCDF to probe structure-disposition relationships in PCDFs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4,7,8-Hexachlorodibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.